Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate
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Overview
Description
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile, leading to the formation of intermediate compounds.
Amidation: The intermediate compounds undergo amidation reactions to introduce the amide functional group.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilized for controlled reaction conditions and scalability.
Continuous Flow Reactors: Employed for efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate: Shares similar structural features but differs in the position and type of substituents.
Trifluoromethylated Amino Acids: Compounds with trifluoromethyl groups and amino acid structures, used in various chemical and biological applications.
Properties
Molecular Formula |
C19H17Cl2F3N2O4 |
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Molecular Weight |
465.2 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H17Cl2F3N2O4/c1-3-30-17(28)18(19(22,23)24,25-12-6-9-14(20)15(21)10-12)26-16(27)11-4-7-13(29-2)8-5-11/h4-10,25H,3H2,1-2H3,(H,26,27) |
InChI Key |
SSGUVUROUFOFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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